molecular formula C20H25NO3S B12130832 {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}indoline

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}indoline

Cat. No.: B12130832
M. Wt: 359.5 g/mol
InChI Key: BPRUTPLHKLLBBM-UHFFFAOYSA-N
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Description

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}indoline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}indoline typically involves several steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the tert-butyl and ethoxyphenyl groups. The sulfonyl group is then added to complete the synthesis. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to produce the compound efficiently.

Chemical Reactions Analysis

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}indoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}indoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of {[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}indoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}indoline can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Tryptophan: An essential amino acid with various biological functions. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C20H25NO3S

Molecular Weight

359.5 g/mol

IUPAC Name

1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C20H25NO3S/c1-5-24-18-11-10-16(20(2,3)4)14-19(18)25(22,23)21-13-12-15-8-6-7-9-17(15)21/h6-11,14H,5,12-13H2,1-4H3

InChI Key

BPRUTPLHKLLBBM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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